REACTION_SMILES
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[BH4-:26].[CH2:1]1[O:2][c:3]2[cH:4][c:5]([NH2:6])[cH:7][cH:8][c:9]2[O:10]1.[CH3:22][C:23](=[O:24])[OH:25].[CH3:28][OH:29].[N+:11](=[O:12])([O-:13])[c:14]1[cH:15][cH:16][c:17]([CH:18]=[O:19])[cH:20][cH:21]1.[Na+:27]>>[CH2:1]1[O:2][c:3]2[cH:4][c:5]([NH:6][CH2:18][c:17]3[cH:16][cH:15][c:14]([N+:11](=[O:12])[O-:13])[cH:21][cH:20]3)[cH:7][cH:8][c:9]2[O:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(CNc2ccc3c(c2)OCO3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |